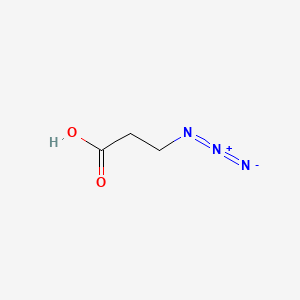

3-Azidopropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-azidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-5-2-1-3(7)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPVUXAMZQBALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171759 | |

| Record name | Azidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-47-2 | |

| Record name | 3-Azidopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18523-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZIDOPROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXM5HY6VUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Synthesis of 3-Azidopropanoic Acid: Protocol, Principles, and Applications

This technical guide provides a comprehensive overview of the synthesis of 3-azidopropanoic acid, a valuable bifunctional molecule widely utilized in bioconjugation and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction: The Versatility of this compound

This compound is a hetero-bifunctional linker molecule characterized by a terminal carboxylic acid and an azide group.[2][3][4] This unique structure allows for sequential or orthogonal conjugation strategies. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues in proteins, to form stable amide bonds.[4] The azide moiety serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[3][5][6] This bioorthogonal reactivity makes this compound an indispensable tool in chemical biology, proteomics, and the development of antibody-drug conjugates (ADCs).[1][7][8]

Core Synthesis Protocol: Nucleophilic Substitution of 3-Bromopropanoic Acid

The most common and direct route to this compound involves the nucleophilic substitution of 3-bromopropanoic acid with sodium azide. This method is favored for its reliability and relatively straightforward execution.

Underlying Mechanism: An S_N2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom.[9][10] This concerted step involves the simultaneous formation of the carbon-nitrogen bond and cleavage of the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center if a chiral substrate were used.[11]

Caption: S_N2 reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

3-Bromopropanoic acid

-

Sodium azide (NaN₃)

-

Acetone (or other suitable polar aprotic solvent)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (HCl), dilute solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromopropanoic acid in acetone. Add sodium azide to the solution. A molar excess of sodium azide is typically used to ensure complete conversion of the starting material.

-

Reaction: The mixture is stirred vigorously and heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is dissolved in deionized water. The aqueous solution is then acidified with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, making the product soluble in organic solvents. The aqueous layer is extracted multiple times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

Purification and Characterization

The crude product can be further purified by column chromatography or recrystallization if necessary. The purity and identity of the final product should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum of this compound would be expected to show two characteristic triplets corresponding to the two methylene groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide functional group, and a broad absorption for the carboxylic acid O-H stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

| Parameter | Typical Value | Rationale |

| Molar Ratio (NaN₃:Substrate) | 1.1 - 1.5 : 1 | Ensures complete consumption of the limiting reagent, 3-bromopropanoic acid. |

| Solvent | Acetone, DMF, DMSO | Polar aprotic solvents are preferred as they solvate the cation (Na⁺) while leaving the nucleophile (N₃⁻) relatively free, enhancing its reactivity. |

| Reaction Temperature | Reflux | Heating increases the reaction rate, allowing for a reasonable reaction time. |

| Reaction Time | 2 - 24 hours | Dependent on scale and temperature; monitored by TLC for completion. |

| Extraction pH | 2 - 3 | Protonation of the carboxylic acid group makes the product less water-soluble and more soluble in organic extraction solvents. |

| Expected Yield | 70 - 90% | Varies based on reaction scale and purification method. |

Alternative Synthesis Routes

While the reaction of 3-bromopropanoic acid with sodium azide is the most prevalent method, other synthetic strategies exist.

From β-Alanine

An alternative approach involves the diazotization of β-alanine (3-aminopropanoic acid) followed by treatment with an azide source. However, this method can be less straightforward and may result in lower yields compared to the nucleophilic substitution route. β-Alanine itself is produced industrially through various methods, including the reaction of ammonia with β-propiolactone.[12]

Caption: Comparison of primary and alternative synthesis routes for this compound.

Safety and Handling: A Critical Consideration

The synthesis of this compound requires strict adherence to safety protocols, primarily due to the use of sodium azide.

Sodium Azide (NaN₃) Hazards:

-

High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[13][14] It can inhibit cytochrome oxidase, similar to cyanide.

-

Explosion Risk: While sodium azide itself is thermally stable to a degree, it can form highly explosive heavy metal azides when in contact with metals such as lead, copper, mercury, silver, and gold.[14][15] Therefore, the use of metal spatulas or contact with metal surfaces should be strictly avoided.[13][15] It can also form the explosive and toxic hydrazoic acid (HN₃) upon contact with strong acids.[13][15]

-

Waste Disposal: Azide-containing waste is considered hazardous and must be disposed of according to institutional guidelines.[14][16] Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[14][15]

Personal Protective Equipment (PPE):

-

Wear a lab coat, closed-toe shoes, and chemical safety goggles at all times.[14][17]

-

It is highly recommended to wear double nitrile gloves when handling sodium azide.[17]

-

All manipulations involving solid sodium azide or concentrated solutions should be performed in a certified chemical fume hood.[16][17]

Spill Response:

-

In case of a small spill of solid sodium azide, carefully sweep it up, avoiding dust formation.[17] A cloth dampened with a slightly alkaline soap solution can be used to minimize dust.[17]

-

For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.[13]

Conclusion

The synthesis of this compound via nucleophilic substitution is a robust and efficient method for producing this versatile chemical tool. A thorough understanding of the underlying S_N2 mechanism, careful execution of the experimental protocol, and unwavering attention to safety are paramount for a successful and safe synthesis. The unique properties of this compound will undoubtedly continue to drive innovation in bioconjugation, drug delivery, and materials science.

References

- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).

- Sodium Azide NaN3 - Division of Research Safety | Illinois. (2019, September 19).

- Lab Safety Guideline: Sodium Azide. (n.d.).

- How do you synthesise an azide from a halide? - TutorChase. (n.d.).

- Sodium Azide - Environment, Health & Safety. (n.d.).

- Sodium Azide - Yale Environmental Health & Safety. (n.d.).

- Video: Preparation of 1° Amines: Azide Synthesis - JoVE. (2023, April 30).

- Solved Mechanism of azide synthesis: Step 1: Nucleophilic | Chegg.com. (2023, March 25).

- Alkyl azide synthesis by azidonation, hydroazidation or substitution. (n.d.).

- Application Notes and Protocols for Protein Labeling with this compound NHS Ester - Benchchem. (n.d.).

- The Role of this compound in Pharmaceutical Intermediates. (n.d.).

- By which mechanism would azide react with alcohols or alkyl halides? (2015, December 17).

- This compound | 18523-47-2 - ChemicalBook. (2025, October 14).

- 3-Azidopropionic Acid, 18523-47-2 - BroadPharm. (n.d.).

- CAS 18523-47-2: this compound | CymitQuimica. (n.d.).

- 3-Azidopropionic acid - CF Plus Chemicals. (n.d.).

- This compound | 18523-47-2 - TCI Chemicals. (n.d.).

- β-Alanine - Wikipedia. (n.d.).

- Bioconjugation application notes. (n.d.).

- BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. (n.d.).

- 3-aminopropanoic acid - beta-alanine - WikiGenes. (n.d.).

- 3-AMINOPROPANOIC ACID - Ataman Kimya. (n.d.).

- CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents. (n.d.).

- Click chemistry Activators - Interchim. (n.d.).

- Propanoic acid, 3-bromo- - the NIST WebBook. (n.d.).

- 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards. (n.d.).

- This compound 95% | CAS: 18523-47-2 | AChemBlock. (n.d.).

- Advances in the synthesis of β-alanine - PMC - PubMed Central. (n.d.).

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).

- When (S)-2-bromopropanoic acid \left[(S) - Filo. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 18523-47-2 [chemicalbook.com]

- 4. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]

- 5. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]

- 6. Click Chemistry [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. tutorchase.com [tutorchase.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]

- 12. β-Alanine - Wikipedia [en.wikipedia.org]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. uthsc.edu [uthsc.edu]

- 17. - Division of Research Safety | Illinois [drs.illinois.edu]

An In-depth Technical Guide to 3-Azidopropanoic Acid: A Versatile Bifunctional Linker in Modern Drug Discovery

Introduction: The Strategic Importance of 3-Azidopropanoic Acid

In the landscape of contemporary drug development and chemical biology, the ability to selectively and efficiently connect molecular entities is paramount. This compound (CAS No. 18523-47-2) has emerged as a cornerstone bifunctional linker, empowering researchers to construct complex molecular architectures with precision.[1] Its structure, a simple three-carbon chain bearing a terminal carboxylic acid and an azide group, belies its profound utility.[2] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in cutting-edge bioconjugation strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic value of this compound lies in its dual reactivity. The carboxylic acid provides a classical handle for covalent modification, readily participating in amidation or esterification reactions.[1][2] The azide moiety, however, is the key to its role in modern bioconjugation, serving as a reactant in the highly efficient and bioorthogonal "click chemistry" reactions.[1][3][4][5] This orthogonality ensures that the azide group remains inert to the complex milieu of biological systems until a specific reaction partner, typically an alkyne, is introduced. This selective reactivity is the bedrock of its application in creating antibody-drug conjugates (ADCs), targeted therapeutics, and sophisticated biosensors.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and bioconjugation. It is typically a colorless to pale yellow liquid at room temperature and is soluble in a range of polar organic solvents.[2]

| Property | Value | Source(s) |

| CAS Number | 18523-47-2 | [2][3][6][7] |

| Molecular Formula | C₃H₅N₃O₂ | [2][3][6][7] |

| Molecular Weight | 115.09 g/mol | [7][8][9] |

| Appearance | Colorless to yellow clear liquid | [6] |

| Boiling Point | 80 °C at 1 mmHg | |

| Purity | Typically >90% (GC) | [3][6] |

| Storage | Refrigerated (0-10°C) under an inert atmosphere | [3] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context for its purity and potential trace impurities. A common laboratory-scale synthesis involves the nucleophilic substitution of a suitable 3-halopropanoic acid derivative with an azide salt, such as sodium azide.

Caption: Synthetic pathway for this compound.

Core Applications in Drug Development and Bioconjugation

The dual functionality of this compound makes it a versatile tool in the development of complex bioconjugates. The azide group's participation in click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of its utility.[3][4][5]

Workflow for Protein Modification and Bioconjugation

A common application of this compound is the introduction of an azide handle onto a protein for subsequent conjugation. This is typically achieved by coupling the carboxylic acid of this compound to primary amines (e.g., lysine residues) on the protein surface.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]

- 4. This compound | 18523-47-2 [chemicalbook.com]

- 5. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]

- 6. This compound 95% | CAS: 18523-47-2 | AChemBlock [achemblock.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]

The Bifunctional Linchpin: A Technical Guide to 3-Azidopropanoic Acid

Introduction: The Strategic Importance of a Compact, Dual-Functionality Reagent

In the intricate landscape of bioconjugation and drug development, the ability to selectively and efficiently link molecular entities is paramount. 3-Azidopropanoic acid (also known as 3-azidopropionic acid) has emerged as a cornerstone reagent for chemists and drug developers. Its value lies not in extreme complexity, but in its elegant simplicity: a compact three-carbon backbone equipped with two of the most versatile and orthogonally reactive functional groups in modern chemistry—a terminal azide and a carboxylic acid.

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to explain the causality behind its applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage this molecule's full potential, from fundamental bioconjugation to the sophisticated architecture of Antibody-Drug Conjugates (ADCs).

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a small molecule whose structure dictates its utility.

Molecular Identity and Weight

The molecular identity of this compound is defined by its chemical formula, C₃H₅N₃O₂, and its CAS Number, 18523-47-2.[1] Its precise molecular weight is critical for stoichiometric calculations in synthesis and for high-resolution mass spectrometry analysis of its conjugates.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃O₂ | [1] |

| Molecular Weight | 115.09 g/mol | [2] |

| Accurate Mass | 115.038 g/mol | [3] |

| CAS Number | 18523-47-2 | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Azidopropionic acid | [5] |

Physicochemical Characteristics

The physical and chemical properties of this compound influence its handling, reaction conditions, and purification. It is typically a colorless to pale yellow liquid or solid at room temperature and is soluble in polar organic solvents.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 80 °C @ 1 mmHg | |

| Solubility | Soluble in DMSO, DMF; Slightly soluble in Chloroform, Methanol | [6] |

| Storage Temperature | Varies by supplier; common recommendations are -20°C or 0-8°C. Store under inert gas. | [5][7] |

A Note on Storage: The discrepancy in recommended storage temperatures highlights the need for researchers to consult the specific supplier's documentation. For long-term stability, particularly to minimize any potential decomposition of the azide, storage at -20°C is the most prudent approach.

The Chemistry of Dual Functionality: A Tale of Two Ends

The power of this compound lies in the distinct reactivity of its two functional groups, which can be addressed sequentially and selectively. This "orthogonal" reactivity is the key to its role as a heterobifunctional linker.

Caption: Workflow for amide coupling using this compound.

Step-by-Step Methodology:

-

Activation: In a dry glass vial, dissolve this compound (1.2 equivalents relative to the amine) in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Incubation: Allow the activation reaction to proceed at room temperature for 30-60 minutes. This forms the semi-stable this compound NHS ester.

-

Coupling: In a separate vessel, dissolve your amine-containing substrate (1.0 eq) in a suitable reaction buffer (e.g., PBS pH 7.4 for proteins) or an organic solvent.

-

Addition: Add the activated NHS ester solution dropwise to the stirring solution of your amine-containing molecule.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by LC-MS.

-

Purification: Upon completion, the resulting azide-functionalized conjugate can be purified from excess reagents and byproducts using a method appropriate for the substrate (e.g., dialysis or size-exclusion chromatography for biomolecules, or silica gel chromatography for small molecules).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized molecule (prepared as in Protocol 1) to an alkyne-containing molecule.

Workflow:

Caption: General workflow for a copper-catalyzed click reaction.

Step-by-Step Methodology:

-

Stock Solutions: Prepare concentrated stock solutions of all components. A freshly prepared solution of the reducing agent, sodium ascorbate, is critical for maintaining the active Cu(I) catalytic species.

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized molecule (1.0 eq) and the alkyne-functionalized molecule (a slight excess, e.g., 1.5-3.0 eq) in an appropriate aqueous buffer system (e.g., PBS).

-

Catalyst Addition: Add the copper source (e.g., CuSO₄) and a copper-stabilizing ligand. For biological applications, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended to improve efficiency and reduce cytotoxicity.

-

Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix and allow the reaction to incubate at room temperature for 1-2 hours. Protect the reaction from light, especially if using fluorescently-labeled molecules.

-

Purification: Purify the final triazole-linked conjugate using an appropriate chromatographic technique to remove the copper catalyst, excess reagents, and any unreacted starting materials.

Applications in Drug Development: Building Better Therapeutics

The primary application of this compound in drug development is as a heterobifunctional linker, particularly in the construction of Antibody-Drug Conjugates (ADCs). I[8]n this context, it serves as a small, well-defined spacer that connects the antibody to the cytotoxic payload.

The typical strategy involves:

-

Antibody Modification: The carboxylic acid end of this compound (often as its NHS ester derivative for efficiency) is reacted with surface-exposed lysine residues on the monoclonal antibody. This process studs the antibody with azide functional groups.

-

Payload Attachment: A cytotoxic drug that has been pre-functionalized with a terminal alkyne is then "clicked" onto the azide-modified antibody using the CuAAC reaction.

This modular approach allows for the rapid generation and testing of different antibody-drug combinations, accelerating the discovery pipeline for next-generation targeted cancer therapies.

[9]### Safety and Handling: A Self-Validating Protocol

Trustworthiness through Caution: The utility of this compound must be balanced with rigorous safety protocols. Organic azides are potentially energetic compounds and should be handled with care.

-

Hazard Profile: this compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid contact with strong acids, bases, and reducing agents. Organic azides can be sensitive to heat, shock, and friction. While this small-chain aliphatic azide is less sensitive than many others, it is prudent to avoid heating the neat material to high temperatures.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

By adhering to these safety protocols, every experiment becomes a self-validating system where risks are understood and mitigated, ensuring the integrity and safety of the research.

Conclusion

This compound is a powerful tool in the arsenal of the modern chemical biologist and drug developer. Its value is derived from its molecular architecture: two orthogonally reactive handles—the azide for click chemistry and the carboxylic acid for amidation—on a compact and simple frame. This dual functionality enables the elegant and efficient construction of complex bioconjugates, from fluorescently labeled proteins to cutting-edge antibody-drug conjugates. By understanding its core properties, mastering the protocols for its use, and adhering to strict safety standards, researchers can fully exploit the strategic potential of this versatile molecular linchpin.

References

- The Role of this compound in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound | CAS#:18523-47-2. (2025). Chemsrc. [Link]

- 3-Azidopropionic acid. (n.d.). CF Plus Chemicals. [Link]

- Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjug

- Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (n.d.).

- US Patent for Site-specific conjugation of linker drugs to antibodies and resulting adcs. (2019).

- Azidopropionic acid | C3H5N3O2 | CID 155604. (n.d.). PubChem. [Link]

- Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (2025). PubMed. [Link]

- Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development. [Link]

- 1 H NMR spectrum of 1-azido-3-aminopropane in CDCl 3 (300 MHz). (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- 3-azidopropan-1-ol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

- IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]

- 2. thomassci.com [thomassci.com]

- 3. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]

- 4. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]

- 6. This compound | 18523-47-2 [chemicalbook.com]

- 7. This compound 95% | CAS: 18523-47-2 | AChemBlock [achemblock.com]

- 8. nbinno.com [nbinno.com]

- 9. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Energetic Landscape: A Technical Guide to the Stability and Storage of 3-Azidopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and bioconjugation, 3-azidopropanoic acid has emerged as a versatile building block. Its dual functionality, featuring a terminal carboxylic acid and a reactive azide moiety, makes it a valuable tool for introducing the azide group for subsequent "click" chemistry reactions or other transformations. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of its stability and proper handling to ensure safe and reproducible experimental outcomes. This guide provides an in-depth analysis of the factors governing the stability of this compound, along with field-proven protocols for its safe storage and handling.

The Energetic Nature of the Azide Group: A Fundamental Overview

Organic azides are characterized by the linear arrangement of three nitrogen atoms (–N=N⁺=N⁻). This moiety contains a high degree of nitrogen-nitrogen multiple bonding, storing a significant amount of energy that can be released, often exothermically, upon decomposition. The stability of an organic azide is a delicate balance influenced by its molecular structure, the presence of other functional groups, and external environmental factors.

The thermal decomposition of organic azides typically proceeds via the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This process can be initiated by heat, light, or physical shock. For small organic azides, this decomposition can be rapid and potentially explosive.

Assessing the Stability of this compound: A Multifaceted Approach

While a valuable reagent, this compound is a small organic azide and requires careful consideration of its stability. Several empirical rules and structural analyses can be employed to assess its potential hazards.

The Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six"

A widely accepted guideline for assessing the stability of energetic compounds is the ratio of carbon atoms to nitrogen atoms (C/N ratio). For this compound (C₃H₅N₃O₂), the C/N ratio is 1 (3 carbons / 3 nitrogens). Generally, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated, but they warrant careful handling and storage at low temperatures in limited quantities.[1] Azides with a C/N ratio of less than 1 should generally not be isolated.[1]

Another useful guideline is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient "ballast" to render the molecule relatively safe to handle.[1] this compound, with only three carbon atoms, does not meet this criterion, highlighting its energetic nature.

Influence of the Carboxylic Acid Group

The presence of the carboxylic acid group, an electron-withdrawing group, can influence the stability of the azide moiety. Studies on substituted alkyl azides have shown that electron-withdrawing groups tend to decrease the thermal stability of the azide.[2] This is attributed to the destabilization of the azide group, making it more susceptible to decomposition at lower temperatures.

The following diagram illustrates the key structural features of this compound relevant to its stability.

Caption: Structural analysis of this compound and its stability indicators.

Recommended Storage and Handling Protocols

Given its energetic nature, strict adherence to proper storage and handling protocols is paramount to ensure laboratory safety.

Storage Conditions

Proper storage is the first line of defense against the decomposition of this compound. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is recommended for long-term storage.[3] | Low temperatures minimize the thermal energy available to initiate decomposition. |

| Light | Store in a dark, light-resistant container (e.g., amber vial). | Photochemical energy can induce the decomposition of azides. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not explicitly required by all suppliers, it can prevent potential reactions with atmospheric components. |

| Container | Use a tightly sealed container. Some guidelines suggest plastic containers to avoid potential reactions with metal.[4] | Prevents contamination and exposure to incompatible materials. |

| Quantity | Store in small, usable quantities. | Minimizes the potential hazard in case of an incident. |

Safe Handling Procedures

When working with this compound, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Avoid Incompatibilities: Keep away from incompatible materials. A detailed list is provided in the next section.

-

Avoid Physical Shock and Friction: Do not use metal spatulas for handling; plastic or ceramic spatulas are preferred.[1] Avoid scratching or grinding the solid material.

-

Avoid Heat: Do not heat the compound directly unless as part of a carefully controlled reaction. Avoid proximity to hot plates and other heat sources.

-

Purification: Avoid distillation and sublimation for purification. Extraction and precipitation are the recommended methods.[1]

Chemical Compatibility and Incompatibilities

Understanding the chemical compatibility of this compound is crucial to prevent hazardous reactions.

Compatible Reactions

The azide group is remarkably stable under a variety of common reaction conditions, making it a versatile functional handle.

-

Peptide Coupling: The azide group is generally stable to common peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[5][6] These reactions are typically performed under mild, neutral to slightly basic conditions that do not affect the azide.[5]

-

Protecting Group Manipulations: The azide group is orthogonal to the deprotection conditions for common amine protecting groups used in peptide synthesis. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) for Boc deprotection.[5]

Incompatible Materials and Reagents

Contact with the following substances should be strictly avoided:

| Incompatible Material | Hazard |

| Strong Acids | Can form highly toxic and explosive hydrazoic acid (HN₃).[1] |

| Heavy Metals (e.g., copper, lead, mercury, silver, gold) | Can form highly shock-sensitive and explosive heavy metal azides.[1] |

| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form explosive di- and tri-azidomethane.[1] |

| Strong Reducing Agents (e.g., LiAlH₄, NaBH₄, DTT, TCEP) | Will reduce the azide to an amine. |

| Phosphines (e.g., triphenylphosphine) | Reacts via the Staudinger ligation to form an aza-ylide, which is then typically hydrolyzed to an amine. |

| Bromine, Carbon Disulfide | Reacts violently with sodium azide and should be considered incompatible with organic azides. |

The following workflow diagram outlines the decision-making process for the safe handling and use of this compound.

Sources

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

The Versatility of a Heterobifunctional Linker: A Technical Guide to 3-Azidopropanoic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the precise and efficient conjugation of molecules is paramount. This necessity has driven the demand for versatile linker molecules that can bridge different chemical entities with high specificity and stability. Among these, 3-Azidopropanoic acid has emerged as a cornerstone reagent, valued for its dual functionality that enables its participation in a wide array of bioconjugation strategies. This technical guide provides an in-depth exploration of this compound, its nomenclature, physicochemical properties, synthesis, and its critical applications, with a particular focus on its role in "click chemistry" and the modification of biomolecules.

Nomenclature and Identification: Understanding the Synonyms for this compound

Clarity in scientific communication begins with precise terminology. This compound is known by several names, and a comprehensive understanding of these synonyms is crucial for researchers navigating technical literature and chemical supplier catalogs. The systematic and common names are often used interchangeably.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 3-Azidopropionic acid, Propanoic acid, 3-azido- | [1][2] |

| CAS Number | 18523-47-2 | [1][2] |

| Molecular Formula | C₃H₅N₃O₂ | [2][3][4] |

| Molecular Weight | 115.09 g/mol | [1] |

| InChI Key | YIPVUXAMZQBALD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C(CN=[N+]=[N-])C(=O)O | [1] |

Physicochemical and Reactive Properties

This compound is a small organic molecule characterized by a three-carbon backbone, a terminal carboxylic acid group, and a terminal azide group.[2] This heterobifunctional nature is the foundation of its utility.

-

Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[2]

-

Solubility: It is soluble in polar solvents, which facilitates its use in a variety of reaction conditions, including aqueous buffers common in biological applications.[2]

-

Reactivity of the Carboxylic Acid: The carboxylic acid moiety allows for standard carboxyl group chemistry. It can be activated to form esters, most notably N-hydroxysuccinimide (NHS) esters, or can react with primary amines in the presence of coupling agents like carbodiimides (e.g., EDC) or HATU to form stable amide bonds.

-

Reactivity of the Azide Group: The azide group is a high-energy functional group that is remarkably stable in the presence of a wide range of chemical functionalities found in biological systems. Its primary reactivity is exploited in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where it reacts with a terminal alkyne to form a stable triazole linkage.[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly and efficiently achieved through a nucleophilic substitution reaction on a 3-halopropanoic acid precursor. The following protocol describes a robust and scalable method starting from 3-bromopropanoic acid.

Diagram of Synthesis Pathway

Caption: Synthesis of this compound via SN2 reaction.

Step-by-Step Synthesis Protocol

Materials:

-

3-Bromopropanoic acid

-

Sodium azide (NaN₃)

-

Deionized water or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopropanoic acid in deionized water (a common solvent for this reaction).

-

Addition of Sodium Azide: Add a molar excess (typically 1.1 to 1.5 equivalents) of sodium azide to the solution.

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C and stir for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This protonates the carboxylate to the carboxylic acid.

-

Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions to ensure complete recovery.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification (if necessary): The product can be further purified by column chromatography or recrystallization if required.

Causality and Self-Validation: This protocol is self-validating due to the high efficiency and specificity of the SN2 reaction with azide as a potent nucleophile.[5] The use of a slight excess of sodium azide ensures the complete consumption of the starting material. The acidic work-up is critical for the protonation of the carboxylate, enabling its extraction into an organic solvent. The final product's identity and purity can be confirmed by NMR spectroscopy and mass spectrometry.

Core Applications in Research and Drug Development

The dual reactivity of this compound makes it an invaluable tool in the synthesis of complex biomolecules and therapeutic agents.

Bioconjugation and "Click Chemistry"

The most prominent application of this compound is in bioconjugation via "click chemistry". The azide group serves as a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for the specific and efficient labeling of biomolecules.

Diagram of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC "click chemistry" reaction mechanism.

Protocol for Protein Labeling using this compound NHS Ester

A common workflow involves the conversion of this compound to its N-hydroxysuccinimide (NHS) ester, which can then be used to label proteins on their primary amines (lysine residues and the N-terminus).

Diagram of Protein Labeling Workflow

Caption: Workflow for protein modification with this compound.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound NHS ester in an anhydrous organic solvent such as DMF or DMSO.

-

Prepare the protein solution in a buffer free of primary amines (e.g., PBS, HEPES) at a pH of 7.2-8.5.

-

-

Labeling Reaction:

-

Add the desired molar excess of the this compound NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove the unreacted labeling reagent and byproducts using a desalting column, dialysis, or spin filtration.

-

-

Characterization:

-

Confirm the successful labeling and determine the degree of labeling using techniques such as mass spectrometry.

-

-

Downstream "Click" Reaction:

-

The azide-labeled protein is now ready for conjugation to an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) using a standard CuAAC protocol.

-

Safety and Handling

Organic azides like this compound are potentially explosive and should be handled with care.

-

Avoid Heat, Shock, and Friction: Do not heat the compound to high temperatures or subject it to mechanical shock.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Ventilation: Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound, through its various synonyms, represents a fundamental building block in the toolbox of chemical biologists and drug development scientists. Its heterobifunctional nature, enabling both amide bond formation and highly efficient "click" reactions, provides a robust and versatile platform for the synthesis and modification of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction protocols, coupled with stringent adherence to safety precautions, will continue to empower innovation in the development of novel therapeutics and research tools.

References

- PubChem. (n.d.). Azidopropionic acid. National Center for Biotechnology Information.

- CF Plus Chemicals. (n.d.). 3-Azidopropionic acid.

- Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID.

- Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry.

Sources

- 1. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 3-Azidopropionic acid — CF Plus Chemicals [cfplus.cz]

- 4. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Safety Guide for the Laboratory Use of 3-Azidopropionic Acid

This guide provides an in-depth examination of the safety protocols and handling procedures for 3-Azidopropionic acid (CAS 18523-47-2). As a bifunctional molecule featuring both a reactive azide and a versatile carboxylic acid, it is an invaluable reagent in bioconjugation, drug development, and materials science, particularly in "click chemistry" applications.[1][2][3] However, the energetic nature of the azide group necessitates a thorough understanding of its potential hazards and the implementation of stringent safety measures. This document is intended for researchers, scientists, and laboratory professionals, offering field-proven insights to ensure safe and effective experimentation.

Section 1: Core Hazard Analysis & Risk Assessment

The primary directive when working with any organic azide is to assume potential instability. The hazards associated with 3-Azidopropionic acid stem from two main areas: the inherent energetic properties of the azide functional group and its toxicological profile.

The Energetic Nature of Organic Azides

Organic azides are energy-rich molecules that can decompose explosively with the input of external energy, such as heat, light, shock, or pressure.[4][5] This reactivity is due to the high nitrogen content and the thermodynamic favorability of forming dinitrogen gas (N₂), a process that releases a significant amount of energy. Low molecular weight organic azides are particularly hazardous because the energetic azide group constitutes a large portion of the molecule's total mass.[4]

The "Rule of Six": A Critical Stability Metric

A widely accepted guideline for assessing the stability of energetic compounds is the "Rule of Six." This rule posits that a compound is likely to have sufficient stability for safe handling if the ratio of carbon atoms (or other similarly sized atoms) to energetic functional groups (like azides) is six or more.[6]

For 3-Azidopropionic acid (C₃H₅N₃O₂), the calculation is as follows:

-

Number of Carbon Atoms: 3

-

Number of Azide Groups: 1

-

Carbon to Azide Ratio: 3:1

A ratio of 3:1 is well below the recommended 6:1 threshold, placing 3-Azidopropionic acid in a category of compounds that must be handled with significant caution. Azides with a Carbon-to-Nitrogen (C/N) ratio of less than 3 should not be isolated in large quantities and are considered potentially explosive.[5] It is imperative to limit the scale of reactions and avoid isolating the pure compound in quantities greater than a few grams.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized classification of the toxicological and physical hazards of 3-Azidopropionic acid.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7][8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[7][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7][8] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[7][8] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[8] |

Critical Reactivity Hazards and Incompatibilities

Understanding and avoiding incompatible materials is paramount to preventing runaway reactions or detonations.

-

Heavy Metals: Azides react with heavy metals (e.g., copper, lead, silver, mercury, iron) to form highly shock-sensitive and explosive metal azide salts.[6][9] This is a critical consideration for equipment selection; never use metal spatulas or stir bars with exposed metal. Avoid brass fittings or copper plumbing in the vicinity of azide use.[6][9]

-

Acids: Contact with strong acids can produce hydrazoic acid (HN₃), a substance that is both highly toxic and dangerously explosive.[6][9] All azide-containing waste streams must be kept separate from acidic wastes.[4][6]

-

Halogenated Solvents: The use of halogenated solvents like dichloromethane (DCM) or chloroform is strictly prohibited. These solvents can react with azides to form di- and tri-azidomethane, respectively, which are exceptionally unstable and prone to violent detonation.[4][5]

-

Strong Oxidizing Agents & Reducing Agents: Avoid contact with strong oxidizing agents. While azides are used for their reactivity, uncontrolled reactions with strong reducing agents should also be avoided.

-

External Energy: As previously noted, avoid subjecting the compound to heat, friction (e.g., grinding, using ground glass joints), shock, or light.[5] Purification by distillation or sublimation is strictly forbidden.[4] Concentrating solutions via rotary evaporation should also be avoided as it can lead to the formation of a potentially explosive residue.[5]

Section 2: Hierarchy of Controls: Engineering, Administrative & PPE

A multi-layered approach to safety is essential. The hierarchy of controls prioritizes the most effective measures to mitigate risk.

Caption: Hierarchy of Safety Controls for Azide Use.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work with 3-Azidopropionic acid must be conducted inside a certified chemical fume hood to mitigate inhalation hazards and contain any potential energy release.[5][9]

-

Blast Shield: A portable blast shield is mandatory and must be placed between the user and the experimental apparatus. The fume hood sash should also be kept as low as possible.[5][9]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potentially harmful vapors.[7]

Administrative Controls: Standard Operating Procedures (SOPs)

-

Prior Approval: Researchers must obtain prior approval from their Principal Investigator or supervisor before using 3-Azidopropionic acid, especially for new procedures or scaling up reactions.[5]

-

Scale Limitation: Limit the quantity of pure or concentrated azide to the minimum amount necessary for the experiment, ideally less than 1 gram.[5] For storage, maintain it as a solution at a concentration no higher than 1 M.

-

Designated Area: Designate a specific area within a fume hood for azide chemistry. Clearly label the area with warning signs.[5]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is non-negotiable and must be worn for the entire duration of the experiment, including setup, reaction, work-up, and cleaning.[5]

-

Eye Protection: Chemical splash goggles are required. If a blast shield is not feasible, a full-face shield must be worn in addition to safety glasses.[5][9]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[4][7]

-

Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[7]

Section 3: Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step methodology is crucial for safety.

Protocol for Weighing and Transfer

-

Preparation: Don appropriate PPE and set up a blast shield in a designated fume hood.

-

Tool Selection: Use only non-metallic tools, such as ceramic or plastic spatulas, for weighing and transferring the solid.[5][6][9]

-

Weighing: Weigh the compound on a tared weigh paper or in a glass vial. Avoid any scraping or grinding motions.

-

Dissolution: Immediately dissolve the weighed compound in a suitable, non-halogenated solvent within the fume hood.

-

Cleanup: Promptly clean any residual solid from the balance and surrounding area with a damp cloth, treating the cleaning materials as hazardous waste.

Protocol for Reaction Work-up and Purification

-

Quenching: Before work-up, ensure the reaction is complete and any excess azide is quenched if possible (e.g., via Staudinger reaction with triphenylphosphine). This is a critical step to render the mixture safer for subsequent handling.

-

Purification Method: Purification should be limited to extraction and precipitation.[4]

-

Prohibited Techniques:

-

DO NOT use distillation or sublimation.[4]

-

DO NOT concentrate the solution to dryness using a rotary evaporator or high vacuum.[5] This can leave a shock-sensitive residue.

-

DO NOT use column chromatography unless the stability of the azide on silica or alumina has been established, as these solid supports can promote decomposition.

-

Section 4: Storage and Waste Management

Proper storage and disposal are as critical as safe handling.

Storage Protocols

-

Temperature: Store 3-Azidopropionic acid and its solutions in a cool, dry, and dark environment, typically at 2-8°C or frozen at -18°C.[6][10]

-

Segregation: Store away from all incompatible materials, especially acids and heavy metal compounds.[5] Azides are often classified in a separate storage group for highly reactive chemicals.[5]

-

Containers: Use clearly labeled plastic or glass containers with secure caps. Avoid containers with metal components or ground glass joints.[5][6]

Waste Disposal Workflow

Improper disposal can lead to severe hazards, such as the formation of explosive metal azides in plumbing.[9]

Caption: Decision workflow for safe azide waste management.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is vital.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical help.[7] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] |

Spill and Leak Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

-

Control Ignition: Remove all sources of ignition.[7]

-

Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

-

Collection: Carefully collect the absorbed material using non-sparking, non-metallic tools and place it into a designated, labeled hazardous waste container.[7]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.

Conclusion

3-Azidopropionic acid is a powerful chemical tool, but its utility is matched by its potential hazards. The energetic nature of the azide group, underscored by its low carbon-to-azide ratio, demands respect and caution. By integrating a deep understanding of its reactivity, employing a multi-layered system of controls, and adhering strictly to established protocols for handling, storage, and disposal, researchers can mitigate the risks and leverage the capabilities of this versatile compound safely and effectively.

References

- University of Pittsburgh. (2013, February 1). Safe Handling of Azides.

- Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides.

- University of New Mexico, Department of Chemistry & Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.

- University College Dublin, School of Chemistry. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials.

- Stanford Environmental Health & Safety. Information on Azide Compounds.

- Chemsrc. (2025, August 27). 3-Azidopropanoic acid | CAS#:18523-47-2.

- National Center for Biotechnology Information. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem.

Sources

- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 18523-47-2 [chemicalbook.com]

- 3. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]

- 4. ucd.ie [ucd.ie]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. This compound | CAS#:18523-47-2 | Chemsrc [chemsrc.com]

fundamental reactions of 3-Azidopropanoic acid

An In-Depth Technical Guide to the Fundamental Reactions of 3-Azidopropanoic Acid

Abstract

This compound (C₃H₅N₃O₂) is a cornerstone bifunctional linker in modern chemical biology, drug development, and materials science.[1] Its structure, featuring a terminal azide and a carboxylic acid, provides two orthogonal points for chemical modification, enabling its seamless integration into complex molecular architectures. The azide group is a premier substrate for bioorthogonal "click chemistry" reactions, while the carboxylic acid allows for conventional amide or ester bond formation.[2] This guide provides an in-depth exploration of the core reactions of this compound, focusing on the mechanistic principles, field-proven insights, and detailed experimental frameworks essential for researchers. We will dissect four fundamental transformations: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Staudinger Ligation, and carboxylic acid activation for amide coupling.

Physicochemical Properties and Safe Handling

This compound is a colorless to pale yellow liquid or solid, soluble in polar organic solvents.[1] Its bifunctional nature is the key to its versatility.

-

Azide Group (-N₃): Serves as a high-energy, bioorthogonal handle for cycloaddition and ligation reactions. It is largely unreactive toward the functional groups found in biological systems, making it ideal for specific labeling.[][4]

-

Carboxylic Acid Group (-COOH): Provides a classical reactive site for forming stable amide bonds with primary amines (e.g., lysine residues in proteins) or ester bonds with alcohols, typically after activation.[2][5]

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 18523-47-2 | [2] |

| Molecular Formula | C₃H₅N₃O₂ | [1] |

| Molecular Weight | 115.09 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Storage | Store at -20°C, keep dry | [5][] |

Safety Imperative: Organic azides are high-energy compounds and can be potentially explosive, especially when heated or subjected to shock.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8][9] Avoid contact with skin and eyes.[8] Use non-sparking tools and prevent electrostatic discharge.[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its efficiency, specificity, and robust nature.[10][11] It joins an azide with a terminal alkyne to exclusively form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[12] This reaction is a workhorse for creating bioconjugates, functionalizing materials, and synthesizing complex molecules.[][14]

Mechanism of Action

The reaction is not a concerted thermal cycloaddition; instead, it proceeds through a stepwise mechanism mediated by a copper(I) catalyst.[11][15]

-

Copper Acetylide Formation: The Cu(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for reaction.

-

Cycloaddition: The azide then reacts with the activated copper acetylide, leading to the formation of a six-membered copper-containing heterocyclic intermediate.[11]

-

Ring Contraction & Protonolysis: This intermediate undergoes rearrangement and ring contraction. Subsequent protonolysis releases the 1,4-triazole product and regenerates the Cu(I) catalyst, completing the catalytic cycle.[15]

Sources

- 1. CAS 18523-47-2: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 4. Staudingerライゲーション反応 [sigmaaldrich.com]

- 5. 3-Azidopropionic Acid, 18523-47-2 | BroadPharm [broadpharm.com]

- 6. 3-Azidopropionic Acid | TRC-A922803-100MG | LGC Standards [lgcstandards.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18523-47-2 Name: this compound [xixisys.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. interchim.fr [interchim.fr]

- 15. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide on 3-Azidopropanoic Acid for Beginners in Click Chemistry

<-3a_azidopropanoic_acid_for_beginners_in_click_chemistry>

Introduction: The Power of Precision with Click Chemistry

In the intricate world of scientific research and drug development, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry" has emerged as a revolutionary concept, providing a set of powerful, reliable, and selective reactions for this purpose.[1][2] At the heart of many click chemistry applications lies the versatile reagent, 3-azidopropanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound and its application in two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups: a terminal azide (-N3) and a carboxylic acid (-COOH).[4][5] This dual functionality allows for a modular approach to bioconjugation. The carboxylic acid can be readily coupled to primary amines on biomolecules, such as the lysine residues of proteins, while the azide group serves as a handle for the subsequent "click" reaction with an alkyne-modified molecule.[3][4] This guide will delve into the practical aspects of using this compound, from its fundamental properties to detailed experimental protocols, empowering even those new to the field to confidently apply this powerful tool in their research.

PART 1: Understanding this compound

Core Properties and Handling

This compound (C₃H₅N₃O₂) is typically a colorless to pale yellow liquid or solid.[5] It is soluble in polar solvents, which makes it suitable for a variety of reaction conditions, including aqueous buffers commonly used in biological applications.[5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 115.09 g/mol | [6] |

| CAS Number | 18523-47-2 | [6] |

| Physical State | Liquid | [7] |

| Purity | >90.0% (GC)(T) | [7] |

| Storage Temperature | Refrigerated (0-10°C) | [7] |

Safety is paramount when working with any chemical, and azides require special attention. While this compound is generally stable, organic azides as a class can be energetic and potentially explosive under certain conditions, such as exposure to heat or shock.[5] Therefore, it is crucial to adhere to strict safety protocols.

Essential Safety Precautions:

-

Always handle this compound in a well-ventilated fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]

-

Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.[8]

-

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9]

-

Dispose of waste according to institutional and local regulations for hazardous materials.[8]

The Gateway to Bioconjugation: Activating the Carboxylic Acid

To attach this compound to a biomolecule, its carboxylic acid group must first be activated. A common and effective method is to convert it into an N-hydroxysuccinimide (NHS) ester.[10][11] This activated ester readily reacts with primary amines on proteins and other biomolecules to form a stable amide bond.[10] This reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[10] It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester.[10]

Alternatively, carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS), can be employed to directly couple the carboxylic acid of this compound to amines on a target molecule.[3]

PART 2: The Core Reactions of Click Chemistry

Once a biomolecule is "azide-functionalized" using this compound, it is ready for the click reaction. The two primary methods are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry.[2] It involves the reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole.[12][13] This reaction is incredibly efficient, highly specific, and proceeds under mild, often aqueous conditions, making it ideal for bioconjugation.[1][14]

The Causality Behind the Catalyst: The uncatalyzed reaction between an azide and an alkyne (the Huisgen 1,3-dipolar cycloaddition) requires high temperatures and often results in a mixture of regioisomers.[12][14] The copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and provides exquisite control, yielding exclusively the 1,4-regioisomer.[13][14] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[12][15]

To prevent the cytotoxic effects of free copper ions and to protect biomolecules from oxidative damage, a chelating ligand is almost always used.[15][16] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) oxidation state, enhances reaction rates, and minimizes damage to biological samples.[17][18]

Caption: General workflow for a CuAAC reaction.

Experimental Protocol: CuAAC Labeling of an Azide-Modified Protein

This protocol provides a general procedure for conjugating an alkyne-containing molecule to a protein previously labeled with this compound.

Materials:

-

Azide-modified protein (1-5 mg/mL in a suitable buffer, e.g., PBS)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Reagents: Ensure all solutions are prepared and at room temperature. The sodium ascorbate solution should be made fresh to ensure its reducing capacity.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized molecule. A molar excess of the alkyne probe (e.g., 5-20 fold) is typically used.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is common.[18] Let this mixture stand for a few minutes.

-

Add Catalyst: Add the catalyst premix to the protein solution to a final copper concentration of 0.1-0.5 mM.[3]

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM to start the reaction.[3]

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature.[3]

-

Purification: Remove excess reagents and catalyst by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Characterization: Confirm the successful conjugation via SDS-PAGE (which should show a shift in the protein's molecular weight) and/or mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is a powerful tool, the potential for copper cytotoxicity limits its application in living systems.[19][20] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a metal catalyst.[19][]

The Causality Behind the Strain: SPAAC utilizes cyclooctynes, which are eight-membered ring structures containing an alkyne. The bond angles in this ring are significantly distorted from the ideal 180° of a linear alkyne, creating substantial ring strain.[19] This stored energy dramatically lowers the activation barrier for the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst.[19] The azide and the strained alkyne are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring high specificity.[19]

A variety of strained alkynes have been developed, with dibenzocyclooctyne (DBCO) being one of the most commonly used due to its favorable balance of reactivity and stability.[22]

Caption: The catalyst-free SPAAC reaction mechanism.

Experimental Protocol: SPAAC Labeling in Live Cells

This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

-

Cells cultured with an azido sugar (e.g., Ac₄ManNAz) for 1-3 days

-

DBCO-functionalized fluorophore

-

Live-cell imaging buffer (e.g., PBS with calcium, magnesium, and glucose)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an azido sugar (e.g., 10-50 µM Ac₄ManNAz) for 1-3 days.[23] This allows the cells' metabolic machinery to incorporate the azide groups into cell surface glycans.

-

Cell Preparation: Gently wash the cells two to three times with pre-warmed imaging buffer to remove any unincorporated azido sugar.[23]

-

SPAAC Reaction: Prepare a solution of the DBCO-functionalized fluorophore in pre-warmed imaging buffer (e.g., 5-20 µM).[23] Add this solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[23]

-